N,N-diethyl-3,4-dimethoxy-5-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-3,4-DIMETHOXY-5-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE: is a complex organic compound that features a benzamide core with various functional groups, including indole and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-3,4-DIMETHOXY-5-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE typically involves multiple steps, including the formation of the indole moiety and subsequent coupling with the benzamide core. Common reagents used in these reactions include anhydrous potassium carbonate and dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N,N-DIETHYL-3,4-DIMETHOXY-5-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its indole moiety is particularly interesting due to its presence in many biologically active compounds .
Medicine: In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features allow for the design of analogs with improved pharmacological properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic properties .
Mechanism of Action
The mechanism of action of N,N-DIETHYL-3,4-DIMETHOXY-5-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzamide core can interact with proteins and nucleic acids, affecting their function. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethylformamide dimethyl acetal
- N,N-Dimethylethylamine
Uniqueness: N,N-DIETHYL-3,4-DIMETHOXY-5-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both indole and benzamide moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C30H31N3O5 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N,N-diethyl-3,4-dimethoxy-5-[[2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetyl]amino]benzamide |
InChI |
InChI=1S/C30H31N3O5/c1-6-33(7-2)30(36)20-17-22(28(38-5)24(18-20)37-4)31-29(35)27(34)25-21-15-11-12-16-23(21)32(3)26(25)19-13-9-8-10-14-19/h8-18H,6-7H2,1-5H3,(H,31,35) |
InChI Key |
IRIKVBOAPIXSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.